(E)-11-Tetradecen-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-tetradec-11-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h3-4,15H,2,5-14H2,1H3/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHAIPJLMYTNAI-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCCCCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/CCCCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0035293 | |
| Record name | (E)-11-Tetradecen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0035293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35153-18-5 | |
| Record name | (E)-11-Tetradecen-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35153-18-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 11-Tetradecen-1-ol, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035153185 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11-Tetradecen-1-ol, (11E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (E)-11-Tetradecen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0035293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-tetradec-11-enol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.624 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 11-TETRADECEN-1-OL, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P2B0SE7A0P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Natural Occurrence and Ecological Roles of E 11 Tetradecen 1 Ol
Distribution and Identification Across Lepidopteran Species
(E)-11-tetradecen-1-ol has been identified as a component of the pheromone blend in a variety of moth species from different families. Research has confirmed its presence in the pheromone glands of these insects, often alongside other structurally related compounds. researchgate.netcambridge.org
For instance, in the lightbrown apple moth, Epiphyas postvittana, this compound was identified as one of several candidate pheromone compounds in the female sex pheromone gland. researchgate.netgoogle.com Similarly, it is a known component in the pheromone system of the eastern spruce budworm, Choristoneura fumiferana. cambridge.orgcambridge.org The beet webworm, Loxostege sticticalis, also utilizes this compound as part of its sex pheromone. nih.govresearchgate.net
The identification of this compound and other pheromone components typically involves the analysis of extracts from the pheromone glands of female moths. Techniques such as gas chromatography coupled with mass spectrometry (GC-MS) are employed to separate and identify the individual chemical constituents. researchgate.netcambridge.org
Table 1: Selected Lepidopteran Species in Which this compound Has Been Identified
| Family | Species | Common Name |
|---|---|---|
| Tortricidae | Epiphyas postvittana | Lightbrown apple moth |
| Tortricidae | Choristoneura fumiferana | Eastern spruce budworm |
| Tortricidae | Choristoneura rosaceana | Obliquebanded leafroller |
| Pyralidae | Loxostege sticticalis | Beet webworm |
| Tortricidae | Platynota stultana | Omnivorous leafroller |
| Tortricidae | Choristoneura occidentalis | Western spruce budworm |
| Noctuidae | Mythimna separata | Armyworm |
This table is not exhaustive but provides examples of the distribution of this compound.
Functional Classification in Pheromone Communication Systems
The function of this compound in pheromone communication is multifaceted and can be categorized into several key roles, which are often species-dependent. google.comnzpps.orglookchem.com
Role as a Primary Sex Attractant Component
While often a minor component, in some species, this compound can act as a primary attractant. However, it more commonly functions as part of a larger blend to elicit a full behavioral response. For example, in the beet webworm, Loxostege sticticalis, this compound is one of the main components of the sex pheromone that elicits sexual responses in males. researchgate.net
Contribution to Multi-Component Pheromone Blends
In many moth species, effective mate attraction relies on a precise blend of multiple pheromone components. cambridge.orgnih.gov this compound is frequently a crucial minor component in these blends. In the lightbrown apple moth, Epiphyas postvittana, the addition of this compound and (E)-11-hexadecenyl acetate (B1210297) to the primary two-component blend significantly increased the trap catch of male moths. researchgate.netnzpps.org This indicates a synergistic effect where the minor components enhance the attractiveness of the primary pheromones. nzpps.org
Table 2: Example of a Multi-Component Pheromone Blend Including this compound
| Species | Primary Components | Additional Components |
|---|---|---|
| Epiphyas postvittana | (E)-11-tetradecenyl acetate, (E,E)-9,11-tetradecadienyl acetate | This compound, (E)-11-hexadecenyl acetate |
This table illustrates how this compound can be part of a complex pheromone signal.
Functions as an Inhibitor or Antagonist of Pheromone Activity
Conversely, in some species, this compound can act as a pheromone inhibitor or antagonist. cambridge.orgherts.ac.uk In the eastern spruce budworm, Choristoneura fumiferana, while the primary sex attractant is (E)-11-tetradecenal, the corresponding alcohol, this compound, has been shown to inhibit the attraction of males to the pheromone. cambridge.orgcambridge.org This inhibitory effect is an important aspect of maintaining species-specific communication channels and preventing cross-attraction between closely related species. mdpi.com The presence of this inhibitor in the female's pheromone gland alongside the attractant suggests a complex regulatory mechanism. cambridge.org
Influence on Interspecific and Intraspecific Chemical Signaling
The role of this compound extends to both intraspecific (within the same species) and interspecific (between different species) signaling. cambridge.orgherts.ac.uk
Within a species, the precise ratio of this compound to other pheromone components can be critical for an optimal behavioral response. nzpps.org Deviations from this ratio can lead to a reduced or altered response, ensuring that only conspecific males are strongly attracted.
In an interspecific context, this compound can contribute to reproductive isolation. mdpi.com For example, if one species uses a blend containing this compound as an attractant, and a closely related species is inhibited by it, this chemical difference helps to prevent interbreeding. The presence of this compound as an inhibitor in the pheromone of the eastern spruce budworm is a clear example of its role in interspecific chemical signaling. cambridge.org
Biosynthesis Pathways of E 11 Tetradecen 1 Ol
Metabolic Precursors and Their Integration into Pheromone Synthesis
The journey to synthesize (E)-11-Tetradecen-1-ol and other fatty acid-derived pheromones begins with fundamental building blocks from primary metabolism. The de novo synthesis of fatty acids provides the foundational saturated fatty acyl-CoA precursors required for pheromone production. frontiersin.orgnih.gov This process starts with acetyl-CoA, which is converted into long-chain saturated fatty acids by the enzymes acetyl-CoA carboxylase and fatty acid synthase. frontiersin.orgnih.gov
In many moth species, the C16 saturated fatty acid, palmitic acid (in its activated form, palmitoyl-CoA), is a common starting point for the biosynthesis of C14 pheromone components like this compound. pnas.orgnih.gov The integration of these common fatty acids into the specialized pheromone biosynthetic pathway involves a series of modifications, including chain-shortening, desaturation, and reduction, which are tightly regulated within the pheromone gland. frontiersin.orgdoi.org While some pathways may involve chain elongation, the production of a C14 compound from a C16 precursor typically requires a controlled chain-shortening step, often through a limited form of β-oxidation. oup.comdtu.dk
The specificity of the final pheromone molecule is largely determined by the subsequent enzymatic steps that act upon these saturated fatty acyl precursors.
Enzymatic Mechanisms within Pheromone Glands
The transformation of saturated fatty acyl precursors into specific unsaturated alcohols like this compound is orchestrated by a suite of specialized enzymes located in the pheromone glands. These enzymes exhibit remarkable specificity in terms of the substrate they act upon, the position and geometry of the double bond they create, and the final functional group they produce.
The crucial step in the biosynthesis of this compound is the introduction of a double bond at the 11th position of the 14-carbon fatty acyl chain. This reaction is catalyzed by a class of enzymes known as acyl-CoA desaturases. doi.org These enzymes are responsible for creating the vast diversity of unsaturated fatty acid derivatives used as pheromones in moths. pnas.org
Pheromone gland desaturases are highly evolved and exhibit distinct regio- and stereospecificity. nih.gov For the synthesis of this compound, a specific Δ11-desaturase is required. This enzyme acts on the saturated precursor, myristoyl-CoA (14:CoA), and introduces a double bond between carbons 11 and 12. The stereospecificity of the desaturase is paramount, as it dictates whether the E (trans) or Z (cis) isomer is formed. nih.gov The evolution of these desaturases, likely from metabolic Δ9-desaturases, has allowed for the generation of species-specific pheromone blends. harvard.edu A single amino acid substitution in a fatty acid desaturase can be sufficient to alter its specificity, highlighting the molecular basis for the evolution of novel pheromone components. nih.gov
The functional characterization of these enzymes is often performed by expressing the candidate desaturase genes in heterologous systems, such as yeast, and analyzing the resulting fatty acid products. nih.govharvard.edu This technique has been instrumental in identifying and confirming the specific roles of various desaturases in pheromone biosynthesis.
| Enzyme Family | Function | Precursor Example | Product Example |
| Acyl-CoA Desaturase (Δ11) | Introduces a double bond at the C11 position | Myristoyl-CoA | (E)-11-Tetradecenoyl-CoA |
Following the desaturation step, the newly formed (E)-11-tetradecenoyl-CoA must be converted to the corresponding alcohol. This conversion is catalyzed by fatty acyl-CoA reductases (FARs). nih.govfrontiersin.org These enzymes are responsible for the reduction of the thioester group of the fatty acyl-CoA to a primary alcohol. frontiersin.orgnih.gov The specificity of FARs can vary, with some showing a strong preference for particular chain lengths and degrees of unsaturation, thereby contributing to the precise composition of the final pheromone blend. dtu.dk The activity of these reductases represents the final step in the formation of this compound.
In many moth species, the pheromone blend consists not only of alcohols but also of corresponding acetate (B1210297) esters and aldehydes. oup.comnih.gov After the fatty acyl-CoA is reduced to an alcohol, it can be further modified by an acetyltransferase. These enzymes catalyze the transfer of an acetyl group from acetyl-CoA to the fatty alcohol, producing an acetate ester. nih.govnih.gov While this compound is the final product in some cases, in others it may serve as the immediate precursor to (E)-11-Tetradecenyl acetate. Studies have shown that acetyltransferases involved in pheromone biosynthesis can sometimes exhibit low substrate specificity, converting a range of fatty alcohols to their acetate forms. nih.gov In contrast, the reductase system often demonstrates higher substrate specificity, playing a more significant role in controlling the final pheromone composition. nih.gov
| Enzyme | Function | Substrate | Product |
| Fatty Acyl-CoA Reductase (FAR) | Reduces fatty acyl-CoA to a fatty alcohol | (E)-11-Tetradecenoyl-CoA | This compound |
| Acetyltransferase | Esterifies a fatty alcohol to an acetate ester | This compound | (E)-11-Tetradecenyl acetate |
Chemical Synthesis Methodologies for E 11 Tetradecen 1 Ol
Stereoselective and Regioselective Synthetic Routes
The creation of the specific (E)-double bond at the C11-C12 position, along with the terminal alcohol group, requires carefully designed synthetic strategies. Researchers have explored various pathways to achieve the desired isomer with high purity.
Hydroformylation and Subsequent Reduction Pathways
Hydroformylation, also known as the oxo process, offers a powerful method for the conversion of alkenes to aldehydes. purechemistry.orgwikipedia.org This reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across a carbon-carbon double bond, typically catalyzed by transition metal complexes. wikipedia.org For the synthesis of (E)-11-Tetradecen-1-ol, a suitable C13 terminal alkene could be subjected to hydroformylation. The resulting aldehyde can then be selectively reduced to the primary alcohol.
The key challenge in this approach is to control the regioselectivity of the hydroformylation to favor the terminal aldehyde, which upon reduction yields the desired 1-ol. Subsequent steps would be necessary to establish the (E)-alkene geometry if the starting material does not already contain it. Industrial hydroformylation processes often utilize cobalt or rhodium catalysts, with reaction conditions including high pressures of carbon monoxide and hydrogen at elevated temperatures. wikipedia.org For laboratory-scale synthesis, milder conditions and more sophisticated catalyst systems can be employed to enhance selectivity. After the aldehyde is obtained, a variety of reducing agents, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), can be used for the reduction to the alcohol.
Wittig Reaction Applications in Olefin Synthesis
The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of a phosphonium (B103445) ylide with an aldehyde or ketone. wikipedia.org The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides, which contain an electron-withdrawing group, generally favor the formation of (E)-alkenes. organic-chemistry.org
In the context of synthesizing this compound, a stabilized ylide would be reacted with an appropriate aldehyde. For instance, a phosphonium ylide derived from a C3 alkyl halide could be reacted with an 11-oxo-undecyl synthon that has its hydroxyl group protected.
| Reactant 1 (Ylide) | Reactant 2 (Aldehyde) | Key Condition | Product Stereoselectivity |
| Stabilized Phosphonium Ylide | 11-Hydroxyundecanal (protected) | Aprotic solvent | Predominantly (E) |
The Schlosser modification of the Wittig reaction provides another route to (E)-alkenes, even with non-stabilized ylides which typically favor (Z)-alkene formation. wikipedia.org This modification involves the use of a strong base at low temperatures to deprotonate the betaine intermediate, followed by a protonation and elimination sequence that ultimately yields the (E)-alkene. wikipedia.org
Olefin Inversion Strategies, including Thiophenol-Mediated Approaches
Olefin inversion provides a pathway to an (E)-alkene from a more readily available (Z)-isomer. Thiophenol-mediated isomerization is one such strategy. This method often involves a radical addition-elimination mechanism where the thiyl radical adds to the double bond, allowing for rotation around the carbon-carbon single bond, followed by elimination of the thiyl radical to yield the thermodynamically more stable (E)-isomer. Visible light can be used to promote this E-to-Z isomerization photocatalytically under metal-free conditions. rsc.org
Claisen Rearrangement in Stereoselective Synthesis
The Claisen rearrangement is a powerful libretexts.orglibretexts.org-sigmatropic rearrangement that forms a γ,δ-unsaturated carbonyl compound from an allyl vinyl ether. purechemistry.orgwikipedia.orgorganic-chemistry.org The reaction proceeds through a concerted, chair-like transition state, which allows for a high degree of stereocontrol. organic-chemistry.org The stereochemistry of the newly formed double bond is influenced by the geometry of the starting allyl vinyl ether. To achieve an (E)-alkene, the substituents on the vinyl ether must be appropriately positioned in the transition state.
Different variations of the Claisen rearrangement, such as the Johnson-Claisen and Ireland-Claisen rearrangements, offer versatility in substrate scope and reaction conditions. libretexts.orgwikipedia.org For the synthesis of this compound, a precursor γ,δ-unsaturated ester or acid with the correct stereochemistry would be synthesized via a Claisen rearrangement, followed by reduction of the carbonyl group to the alcohol. The stereochemical outcome is highly dependent on the conformation of the six-membered ring transition state. uchicago.edu
| Claisen Rearrangement Variant | Starting Material Type | Key Feature |
| Johnson-Claisen | Allylic alcohol and an orthoester | High temperatures, acid-catalyzed. libretexts.org |
| Ireland-Claisen | Allylic ester | Milder conditions, silyl ketene acetal intermediate. wikipedia.org |
Grignard-Schlosser Cross-Coupling Methods for Chain Elongation
Grignard reagents are fundamental in organic synthesis for forming carbon-carbon bonds. libretexts.org Cross-coupling reactions involving Grignard reagents, often catalyzed by transition metals like palladium or iron, are effective for chain elongation. researchgate.netnih.gov The Grignard-Schlosser protocol is a modification that can influence the stereochemical outcome of the coupling reaction.
In a synthetic route towards this compound, a Grignard reagent could be coupled with a vinyl halide or a related electrophile. The choice of catalyst and reaction conditions is critical for achieving high stereoselectivity. For example, a C11 Grignard reagent with a protected hydroxyl group could be coupled with a C3 vinyl bromide possessing an (E)-configuration.
Disproportionation and Metallation Approaches
Disproportionation and metallation reactions represent another class of methods for the synthesis of alkenes. These reactions can involve organometallic intermediates and can be designed to be stereoselective. While less common than the aforementioned methods for this specific target, they offer alternative synthetic strategies. Further research in this area could provide novel and efficient routes to this compound.
Analytical and Preparative Techniques for Isomeric Purity Optimization of this compound
The biological activity of this compound as a semiochemical is intrinsically linked to its isomeric purity. The presence of its geometric isomer, (Z)-11-Tetradecen-1-ol, can in many cases diminish or alter its efficacy. Therefore, precise analytical methods to determine the isomeric ratio and effective preparative techniques to enrich the (E)-isomer are crucial in the synthesis of this compound for commercial and research applications. This section details the chromatographic and spectroscopic methodologies employed for the analysis and purification of this compound.
Gas Chromatography (GC)
Gas chromatography is a primary analytical tool for assessing the isomeric purity of 11-tetradecen-1-ol. The separation of the (E) and (Z) isomers is typically achieved on capillary columns with different stationary phases. The choice of the stationary phase is critical for achieving baseline separation.
Research Findings:
Non-polar columns, such as those with a 5% phenyl methyl siloxane stationary phase, can separate the isomers, though the resolution may be limited. For enhanced separation, medium-polar to polar columns, like those with a wax-type stationary phase (e.g., polyethylene (B3416737) glycol), are often preferred as they can offer better resolution of the geometric isomers.
The Kovats retention index (RI) is a standardized measure of retention in gas chromatography, which helps in the identification of compounds by comparing experimental values with those from databases. The retention index is calculated by relating the retention time of the analyte to the retention times of n-alkanes. For this compound, Kovats retention indices have been determined on various stationary phases, providing a reliable method for its identification in a mixture.
| Stationary Phase | Column Type | Kovats Retention Index (RI) | Reference |
|---|---|---|---|
| Standard Non-Polar | Capillary | 1661.7 | nih.gov |
| Semi-Standard Non-Polar | Capillary | 1673 | nih.gov |
| DB-5 | Capillary | 1673 | pherobase.com |
| CP-Wax 52CB | Capillary | 1673 | pherobase.com |
High-Performance Liquid Chromatography (HPLC)
High-performance liquid chromatography, particularly with the use of silver ion (argentation) chromatography, is a powerful technique for both analytical and preparative separation of unsaturated isomers. The principle behind argentation chromatography is the reversible interaction between silver ions and the π-electrons of the double bond.
Research Findings:
In argentation HPLC, the stationary phase is impregnated with silver ions, often in the form of silver nitrate. The (Z)-isomer, with its cis configuration, allows for a more effective complexation with the silver ions compared to the sterically hindered trans configuration of the (E)-isomer. This differential interaction results in a longer retention time for the (Z)-isomer, allowing for their separation. Typically, in silver ion HPLC, the trans isomers elute before the corresponding cis isomers nih.gov.
For preparative purposes, this technique can be scaled up to isolate the (E)-isomer with high purity. The mobile phase usually consists of a non-polar solvent like hexane with a small percentage of a more polar solvent such as acetonitrile to modulate the retention nih.gov.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of the geometric configuration of the double bond in 11-tetradecen-1-ol isomers. Both ¹H and ¹³C NMR provide distinct signals for the (E) and (Z) isomers.
Research Findings:
In ¹H NMR spectroscopy, the protons attached to the double bond (olefinic protons) exhibit different chemical shifts and coupling constants depending on the geometry. For the (E)-isomer, the coupling constant (J-value) for the olefinic protons is typically larger (around 15 Hz) compared to the (Z)-isomer (around 10-12 Hz).
In ¹³C NMR spectroscopy, the chemical shifts of the carbon atoms of the double bond and the adjacent allylic carbons are sensitive to the stereochemistry. For instance, in a study of a Z/E mixture of 11-tetradecen-1-ol, the carbon signals for the double bond were observed at 129.35 and 131.54 ppm. The CH₂OH group gives a signal around 62.98 ppm. The allylic carbon in the cis isomer experiences a steric upfield shift (the gamma-gauche effect), causing it to resonate at a lower chemical shift compared to the trans isomer nih.gov. A study on cis/trans isomers of long-chain alkenes showed a significant upfield shift of about 5.4 ppm for the allylic carbon in the cis isomer compared to the trans isomer nih.gov.
| Nucleus | Parameter | (E)-Isomer (Expected) | (Z)-Isomer (Expected) |
|---|---|---|---|
| ¹H | Olefinic Protons Chemical Shift (δ) | ~5.4 ppm | ~5.3 ppm |
| ¹H | Olefinic Protons Coupling Constant (J) | ~15 Hz | ~10-12 Hz |
| ¹³C | Olefinic Carbons Chemical Shift (δ) | ~130-132 ppm | ~129-131 ppm |
| Allylic Carbon Chemical Shift (δ) | ~32-33 ppm | ~27-28 ppm |
Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.
Preparative Techniques for Isomeric Purity Optimization
For applications requiring high isomeric purity of this compound, preparative-scale separation is necessary.
Research Findings:
Argentation Column Chromatography: This is a widely used method for the preparative separation of geometric isomers. The stationary phase, typically silica gel, is impregnated with silver nitrate. A mixture of (E)- and (Z)-11-tetradecen-1-ol is loaded onto the column and eluted with a non-polar solvent system. Due to the stronger interaction of the (Z)-isomer with the silver ions, it is retained more strongly on the column, allowing the (E)-isomer to be eluted first. By carefully collecting the fractions, a high isomeric purity of this compound can be achieved.
A study on the separation of sesquiterpenoid isomers using silver ion-complexation high-speed countercurrent chromatography, a related technique, demonstrated the successful isolation of isomers with purities ranging from 95.2% to 98.5% from a crude extract mdpi.com. This highlights the effectiveness of silver ion-based methods for preparative separations of unsaturated compounds.
Preparative HPLC: As mentioned earlier, argentation HPLC can be scaled up for preparative purposes. This method offers higher resolution and efficiency compared to traditional column chromatography, leading to higher purity of the final product.
| Technique | Principle | Advantages | Considerations |
|---|---|---|---|
| Argentation Column Chromatography | Differential complexation of isomers with silver ions on a solid support. | Cost-effective, scalable for larger quantities. | Lower resolution compared to HPLC, potential for silver leaching. |
| Preparative Argentation HPLC | High-resolution separation based on differential complexation with silver ions. | High purity achievable, faster separation times. | Higher cost, requires specialized equipment. |
Biological Activity and Chemoreception Mechanisms of E 11 Tetradecen 1 Ol
Electrophysiological Responses to Olfactory Stimuli
The initial step in olfactory perception involves the detection of odorant molecules by specialized sensory neurons housed in sensilla on the insect's antennae. The response of these neurons can be measured using electrophysiological techniques, which provide insights into the sensitivity and specificity of the olfactory system.
Electroantennography (EAG) is a technique used to measure the summed electrical potential from the entire antenna in response to an olfactory stimulus. It provides a general assessment of the antenna's sensitivity to a particular compound. In studies of the European corn borer, Ostrinia nubilalis, a species that utilizes related pheromone components, EAG responses to pheromones have been shown to be proportional to the length of the antenna, indicating a widespread distribution of responsive olfactory sensory neurons (OSNs) researchgate.net. While specific EAG data for (E)-11-Tetradecen-1-ol is not extensively detailed in the available literature, studies on other moth species, such as Athetis dissimilis, have demonstrated that male antennae generally exhibit higher EAG responses to various volatile compounds, including alcohols, compared to female antennae nih.gov. This sexual dimorphism often correlates with the biological significance of the compound, with males being highly attuned to female-emitted sex pheromones.
The signal transduction cascade initiated by the binding of an odorant molecule to a receptor can follow two primary pathways in insects: an ionotropic pathway, where the receptor itself is an ion channel that opens upon ligand binding, and a metabotropic pathway, which involves G-protein coupling and the production of second messengers nih.govresearchgate.netnih.gov. In the context of pheromone perception, both rapid, ionotropic responses and slower, metabotropic modulations are thought to play a role in processing the signal nih.gov. The initial depolarization of the OSN membrane generates a receptor potential, which, if it surpasses a certain threshold, leads to the firing of action potentials that are then transmitted to the brain slu.se.
Table 1: Comparative EAG Responses of Male and Female Athetis dissimilis to Select Volatile Alcohols
| Compound | Male EAG Response (mV) | Female EAG Response (mV) |
|---|---|---|
| cis-3-hexen-1-ol | 1.30 ± 0.10 | Not specified |
| trans-2-hexen-1-ol | 1.27 ± 0.18 | 0.44 ± 0.04 |
| cis-2-hexen-1-ol | Low response | 0.44 ± 0.04 |
Data sourced from a study on Athetis dissimilis, illustrating general olfactory responses to alcohol compounds. nih.gov
To investigate the response of individual olfactory sensory neurons, the Single Sensillum Recording (SSR) technique is employed. This method allows for the precise characterization of neuronal specificity to different compounds. In moths, pheromone-sensitive OSNs are typically housed within long trichoid sensilla nih.govfrontiersin.org.
Studies on Ostrinia nubilalis have revealed that OSNs responsive to the two main sex pheromone isomers, (Z)-11-tetradecenyl acetate (B1210297) and (E)-11-tetradecenyl acetate, are co-localized within the same sensillum nih.gov. This arrangement allows for the simultaneous processing of information about the different components of a pheromone blend. While the primary pheromone components for O. nubilalis are acetates, the species also possesses olfactory receptors for the alcohol form.
In the moth Spodoptera littoralis, different types of trichoid sensilla house OSNs with distinct tuning profiles. For instance, LT1 sensilla contain an OSN specifically tuned to the major pheromone component, (Z,E)-9,11-tetradecadienyl acetate, while LT2 sensilla house two OSNs, one tuned to a minor component, (Z,E)-9,12-tetradecadienyl acetate, and another to (Z)-9-tetradecen-1-ol nih.gov. This demonstrates a high degree of neuron specificity, where individual neurons are dedicated to detecting specific molecules within a complex chemical signal. This principle of neuronal specialization is a fundamental aspect of how insects achieve precise odor discrimination.
Molecular Basis of Olfactory Perception
The remarkable sensitivity and specificity of insect olfaction are rooted in the molecular machinery at the periphery of the sensory system. This includes proteins that bind and transport odorant molecules, as well as the receptors that ultimately transduce the chemical signal into an electrical one.
Pheromone Binding Proteins (PBPs) are small, soluble proteins found in high concentrations in the sensillar lymph that bathes the dendrites of OSNs frontiersin.orgnih.gov. They are thought to play a crucial role in capturing hydrophobic pheromone molecules from the air and transporting them through the aqueous lymph to the olfactory receptors frontiersin.orgnih.gov.
Intriguingly, research on the European corn borer (Ostrinia nubilalis) and the closely related Asian corn borer (Ostrinia furnacalis), which use different pheromone blends, revealed that they possess an identical PBP gene nih.gov. This finding suggests that, in this case, the PBP is not the primary determinant of specificity for the different pheromone isomers. It is hypothesized that the PBP may function more as a general solubilizer and carrier, with the ultimate specificity being conferred by the olfactory receptors themselves nih.govplos.org. The interaction between the PBP-ligand complex and the receptor is a critical step in the activation of the OSN.
Olfactory Receptor Neurons (ORNs) are the primary cells responsible for detecting odorants. Each ORN typically expresses a specific type of olfactory receptor, which determines its response spectrum nih.gov. These neurons are often narrowly tuned to a specific compound, particularly in the case of pheromone detection, allowing for a high degree of specificity in mate recognition nih.gov.
A significant finding in the context of this compound is the identification of a specific olfactory receptor in Ostrinia nubilalis, designated OnOr5, that responds to this compound plos.orgnih.gov. This demonstrates that despite the primary pheromone components being acetates, the olfactory system of this moth is equipped to detect the alcohol analog. The response of pheromone-specialized ORNs is often characterized by a distinct, step-like increase in the frequency of action potentials upon stimulation with their target ligand nih.gov. This robust and specific response ensures a high signal-to-noise ratio for the detection of crucial chemical cues.
Insect olfactory receptors (ORs) are a unique family of ligand-gated ion channels, typically forming a heterodimeric complex composed of a variable, odorant-specific subunit (OrX) and a highly conserved co-receptor subunit known as Orco frontiersin.org. Pheromone receptors (PRs) in moths represent a specialized subfamily of these ORs elifesciences.orgfrontiersin.org.
The PRs responsible for detecting Type I pheromones, a class that includes C10-C18 fatty alcohols, acetates, and aldehydes, generally fall within a distinct, monophyletic clade in the lepidopteran OR phylogeny elifesciences.orgfrontiersin.org. The functional characterization of OnOr5 from Ostrinia nubilalis as a receptor for E11-tetradecen-1-ol provides a concrete example of a receptor within this group plos.orgnih.gov. The specificity of the receptor is a key determinant of the neuron's response profile. While some PRs are highly specific to a single compound, others have been shown to be more broadly tuned, responding to several related molecules plos.orgfrontiersin.org. This variation in receptor tuning contributes to the complexity and adaptability of the insect's olfactory system.
**Table 2: Characterized Olfactory Receptor for this compound in *Ostrinia nubilalis***
| Receptor | Species | Ligand | Receptor Type |
|---|---|---|---|
| OnOr5 | Ostrinia nubilalis | This compound | Pheromone Receptor (PR) |
Data from functional characterization studies of Ostrinia nubilalis olfactory receptors. plos.orgnih.gov
Structure-Activity Relationship (SAR) Studies of Analogs and Isomers
The biological activity of this compound and its analogs is intrinsically linked to their molecular structure. Variations in the geometry of the double bond, the functional group, and the chain length can significantly impact the behavioral response of insects.
In studies of the currant bud moth, Euhyponomeutoides albithoracellus, male antennae showed weaker and less consistent electrophysiological responses to this compound and its (Z)-isomer compared to their acetate counterparts, (E)-11-tetradecenyl acetate and (Z)-11-tetradecenyl acetate. researchgate.netlu.selu.se This suggests that the acetate functional group is a key determinant of activity in this species. Field tests further substantiated this, where the addition of the alcohol isomers to the attractive acetate blend drastically reduced trap catches. researchgate.netlu.selu.se
The geometric configuration of the double bond is another critical factor. For the oriental corn borer, Ostrinia furnacalis, a specific ratio of (Z)-12-tetradecenyl acetate and its (E)-isomer was identified from female extracts, though synthetic mixtures of these two compounds alone were not attractive to males, indicating the likely presence of other minor, yet crucial, components. researchgate.net Similarly, for the European corn borer, Ostrinia nubilalis, a mixture of (Z)-11-tetradecen-1-ol acetate and its (E)-isomer in a 94:6 ratio is used as an attractant. researchgate.net
Furthermore, research on the eastern spruce budworm, Choristoneura fumiferana, has identified this compound as a known inhibitor of the sex attractant, (E)-11-tetradecenal, and it is naturally present in the female's pheromone gland. cambridge.org This co-occurrence of an attractant and an inhibitor highlights the complexity of chemical communication and the importance of the precise blend of compounds in eliciting a specific behavior.
Studies on analogs of the pheromone biosynthesis activating neuropeptide (PBAN) in Helicoverpa zea have also provided insights into structure-activity relationships, demonstrating that modifications to the peptide structure can alter its biological activity. nih.gov While not directly involving this compound, these studies underscore the principle that subtle molecular changes can lead to significant differences in biological function.
Table 1: Comparative Electrophysiological and Behavioral Responses to this compound and Its Analogs in Euhyponomeutoides albithoracellus
| Compound | Electrophysiological Response (Male Antennae) | Behavioral Response (Field Trapping) |
|---|---|---|
| (E)-11-Tetradecenyl acetate | Strong and consistent | Strong attraction (in a 1:1 blend with Z-isomer) |
| (Z)-11-Tetradecenyl acetate | Strong and consistent | Strong attraction (in a 1:1 blend with E-isomer) |
| This compound | Weaker and less consistent | Reduced trap catches when added to acetate blend |
| (Z)-11-Tetradecen-1-ol | Weaker and less consistent | Reduced trap catches when added to acetate blend |
Behavioral Bioassays and Response Hierarchies
Behavioral bioassays are essential for elucidating the specific roles of pheromone components and for quantifying the responses they elicit. These assays range from close-proximity observations to flight tunnel and field-level experiments, each providing a different layer of understanding of the insect's response hierarchy.
Assessment of Short-Range Sexual Stimulation
While the available literature does not provide explicit details on the assessment of short-range sexual stimulation for this compound, this is a critical component of the mating sequence for many insects. Typically, after long-range attraction, specific pheromone components, often less volatile, will trigger close-range behaviors such as wing fanning, abdomen curling, and attempted copulation. The inhibitory effects of this compound observed in some species in field trials suggest that it may interfere with these close-range cues when present in inappropriate ratios.
Analysis of Flight Tunnel Activity and Upwind Movement
Wind tunnel bioassays are a powerful tool for dissecting the behavioral sequence of insects in response to an odor plume. unit.no These controlled environments allow for the detailed observation of behaviors such as taking flight, oriented flight, upwind movement, and landing at the source. researchgate.net
In a typical wind tunnel bioassay, male moths are released downwind of a pheromone source, and their flight path and behaviors are recorded. Key parameters measured include:
Taking Flight (TF): The initiation of flight in response to the pheromone plume.
Orientation (OR): Oriented flight towards the odor source.
Half Up-wind to Lure (HW): Successful flight halfway to the pheromone source.
Approaching the Lure (APP): Flight within a close proximity (e.g., 10 cm) to the source.
Landing (LA): The final step of landing on or near the pheromone source. researchgate.netresearchgate.net
For example, in studies with the cotton bollworm, Helicoverpa armigera, a blend of Z11–16:Ald and Z9–16:Ald was used to assess these parameters in a wind tunnel. researchgate.netresearchgate.net While this study did not directly use this compound, the methodology is standard for evaluating the attractiveness of pheromone components. The inhibitory effect of this compound in some species suggests that its presence could lead to a breakdown in this behavioral sequence, for instance, causing the insect to cease upwind flight or to be repelled from the source.
Table 2: Typical Parameters Measured in a Wind Tunnel Bioassay
| Parameter | Description |
|---|---|
| Taking Flight (TF) | Initiation of flight upon detecting the pheromone. |
| Orientation (OR) | Directed flight within the pheromone plume. |
| Half Up-wind to Lure (HW) | Sustained upwind flight covering half the distance to the source. |
| Approaching the Lure (APP) | Close approach to the pheromone source. |
Field Attraction and Mating Disruption Efficacy in Behavioral Ecology
The ultimate test of a pheromone's biological activity is its performance in the field. Field trials are crucial for determining the efficacy of this compound and its related compounds for pest management strategies such as monitoring and mating disruption.
Mating disruption is a pest control technique that involves permeating the atmosphere with a synthetic pheromone to prevent males from locating females. The success of this technique is often evaluated by monitoring the capture of male moths in pheromone-baited traps and by assessing the level of crop damage. A significant reduction in trap captures and crop damage in the treated area compared to a control area indicates effective mating disruption.
For instance, in field trials with the currant clearwing moth, Synanthedon tipuliformis, a mating disruption strategy using (E,Z)-2,13-octadecadien-1-ol acetate resulted in a 100% reduction in male captures in pheromone traps and a significant decrease in the number of larvae per meter of wood. researchgate.net Similarly, mating disruption trials for the Indianmeal moth, Plodia interpunctella, using (Z,E)-9,12-tetradecadienyl acetate led to a dramatic change in male behavior and a significant reduction in pheromone trap captures. openagrar.de
In the case of the currant bud moth, Euhyponomeutoides albithoracellus, field tests demonstrated that while a 1:1 blend of (E)-11-tetradecenyl acetate and (Z)-11-tetradecenyl acetate was highly attractive, the addition of this compound and its Z-isomer to this blend drastically reduced trap catches. researchgate.netlu.selu.se This highlights the inhibitory role of the alcohol in the field and its potential to be used in species-specific pest management, either to enhance the specificity of a lure or as a component in a mating disruption formulation to interfere with the mating of a target pest while not affecting other species.
Table 3: Efficacy of Mating Disruption in Field Trials for Various Lepidopteran Pests
| Pest Species | Pheromone Component(s) Used | Efficacy Assessment | Outcome |
|---|---|---|---|
| Currant clearwing moth (Synanthedon tipuliformis) | (E,Z)-2,13-octadecadien-1-ol acetate | Male captures in traps; larval infestation | 100% reduction in trap captures; significant reduction in larval numbers researchgate.net |
| Indianmeal moth (Plodia interpunctella) | (Z,E)-9,12-tetradecadienyl acetate | Male captures in traps; male behavior | Significant reduction in trap captures; altered male behavior openagrar.de |
Applications of E 11 Tetradecen 1 Ol in Integrated Pest Management Ipm Research
Development and Optimization of Monitoring and Trapping Systems
The development of effective monitoring and trapping systems is a cornerstone of IPM, providing essential data on pest presence, distribution, and population dynamics. (E)-11-Tetradecen-1-ol, often in conjunction with its acetate (B1210297) ester or isomeric counterparts, is a key attractant in lures for several moth species.
Research into trapping systems for the European corn borer (Ostrinia nubilalis) has highlighted the importance of optimizing trap design and lure composition. While the primary pheromone components for this species are (Z)-11- and (E)-11-tetradecenyl acetate, the precise blend is critical for attracting specific strains. eje.czandermattuk.com For instance, the 'Z' strain is attracted to a 97:3 blend of the (Z) and (E) isomers of the acetate. eje.czncsu.edu The development of various trap designs, such as the Heliothis cone trap and the delta trap, has been evaluated to maximize capture efficiency. ncsu.eduresearchgate.net Studies have shown that cone traps can be significantly more effective than sticky wing traps for capturing male O. nubilalis. ncsu.edu The optimization of these systems involves not only the chemical lure but also the physical trap design to exploit the behavioral responses of the target pest.
The optimization process for these trapping systems often involves extensive field trials to determine the most effective lure dosage, the ideal ratio of pheromone components, and the best type of dispenser to ensure a consistent release rate over time. For example, in Hungary, research on O. nubilalis evaluated different pheromone doses and trap designs to enhance monitoring efficacy. researchgate.net
Strategies for Pheromone-Mediated Mating Disruption
Pheromone-mediated mating disruption is a powerful IPM tactic that involves permeating the atmosphere with a synthetic pheromone to prevent male moths from locating females, thereby reducing mating and subsequent larval infestations. While large-scale commercial applications specifically highlighting this compound for mating disruption are not as extensively documented as for other pheromones, its role as a key attractant for species like the spruce budworm (Choristoneura fumiferana) makes it a strong candidate for such strategies.
The principle of mating disruption relies on creating a "communication breakdown." By releasing a high concentration of the synthetic pheromone, several mechanisms can contribute to the disruption:
Competitive attraction: Male moths are attracted to numerous false pheromone sources (the dispensers), making it difficult for them to locate the much weaker plumes released by calling females.
Sensory adaptation: The constant exposure to high concentrations of the pheromone can cause the male's antennal receptors to become less sensitive, a process known as habituation.
Camouflage: The high background concentration of the pheromone can mask the natural pheromone plumes released by females.
Research on the pheromone components of C. fumiferana, which includes (E)-11-tetradecenal, a related aldehyde, provides the foundational knowledge for developing a mating disruption program. nih.govmdpi.com The effectiveness of a mating disruption strategy is dependent on factors such as the population density of the pest, the size and isolation of the treated area, and the formulation and deployment of the pheromone dispensers.
Research on Co-application with Synergists and Antagonists to Modulate Behavioral Response
The behavioral response of an insect to a pheromone can be significantly altered by the presence of other compounds, which can act as synergists (enhancing the response) or antagonists (inhibiting the response). Research into the chemical ecology of lepidopteran pests often focuses on identifying the optimal blend of compounds for attraction, as well as compounds that can inhibit attraction.
In the case of the spruce budworm (Choristoneura fumiferana) , field attractiveness studies have shown that different blends of (E)- and (Z)-11-tetradecenal can have varying effects on male moth capture. nih.gov While a high percentage of the (E)-isomer is attractive, the presence of the (Z)-isomer in certain ratios can modulate the response. This demonstrates the delicate balance of pheromone components in eliciting a specific behavior. The conversion of acetate esters to alcohols and aldehydes is a potential mechanism for regulating pheromone specificity between different Choristoneura species, suggesting that related compounds can have synergistic or antagonistic effects. nih.gov
For the beet webworm (Loxostege sticticalis) , this compound is a component of its sex pheromone. nih.gov Research on related compounds has shown that while (E)-11-tetradecenyl acetate is an attractant, the addition of the (Z)-isomer can inhibit the attraction of male beet webworm moths. This antagonistic effect is a key consideration in the development of species-specific lures.
Target Pest Species and Field Efficacy Studies in Agricultural Systems
This compound and its related compounds are integral to the pheromone systems of several economically important lepidopteran pests. Field efficacy studies are crucial for validating the practical application of synthetic pheromone lures for monitoring and control.
Ostrinia nubilalis (European Corn Borer): The sex pheromone of the European corn borer consists of a blend of (Z)-11- and (E)-11-tetradecenyl acetate. eje.cz While the alcohol form is not the primary attractant, it is a related compound, and the specific ratio of the E/Z acetate isomers is critical for trapping different strains of this pest. eje.czandermattuk.com Field studies have demonstrated the effectiveness of pheromone traps baited with the appropriate blend for monitoring O. nubilalis populations. researchgate.net
Epiphyas postvittana (Light Brown Apple Moth): The pheromone blend of the light brown apple moth is more complex and includes this compound as one of the components that elicit an electrophysiological response in male antennae. The precise ratio of this and other components is critical for male attraction in the field.
Choristoneura fumiferana (Spruce Budworm): The primary sex attractant for the eastern spruce budworm is (E)-11-tetradecenal, with the alcohol being a related compound. nih.govnih.gov Field trials have shown that lures containing a high percentage of the (E)-isomer are effective in trapping male moths. nih.gov The presence of this compound has been identified in the abdominal tips of virgin females, suggesting its potential role as a modulator of the primary attractant.
Loxostege sticticalis (Beet Webworm): The sex pheromone of the beet webworm includes six components, one of which is this compound. nih.gov However, electroantennogram assays indicate that this compound elicits a relatively weak response compared to the primary attractant, (E)-11-tetradecenyl acetate. nih.gov
The following table summarizes the role of this compound and related compounds in the pheromone blends of these target pests.
| Target Pest Species | Common Name | Role of this compound or Related Compounds in Pheromone Blend |
| Ostrinia nubilalis | European Corn Borer | (E)-11-tetradecenyl acetate is a minor component in the pheromone blend of the 'Z' strain and a major component in the 'E' strain. eje.cz The alcohol is a related compound. |
| Epiphyas postvittana | Light Brown Apple Moth | This compound is one of four key components that elicit an electrophysiological response in male antennae. |
| Choristoneura fumiferana | Spruce Budworm | This compound is found in the pheromone gland and is a known inhibitor of the primary attractant, (E)-11-tetradecenal. |
| Loxostege sticticalis | Beet Webworm | This compound is one of six identified sex pheromone components. nih.gov |
Integration into broader Pest Control Frameworks
The use of this compound in monitoring traps and potentially in mating disruption strategies is a key component of a broader Integrated Pest Management (IPM) framework. IPM is a holistic approach that combines multiple control tactics to manage pests in an economically and environmentally sustainable manner. nih.govnih.govresearchgate.net
Within an IPM framework, pheromone-based tools are used for:
Pest Detection and Monitoring: Pheromone traps provide early warning of pest presence and can be used to track population fluctuations. This information is critical for making informed decisions about the need for and timing of other control interventions. nih.govresearchgate.net
Decision Support: Monitoring data from pheromone traps helps to establish economic injury levels, which are thresholds used to determine when pest populations are high enough to warrant control measures.
Direct Control: Mating disruption and mass trapping are direct control methods that can reduce pest populations and their damage. mdpi.com
The integration of pheromone-based tactics, such as those utilizing this compound, with other control methods like biological control, cultural practices (e.g., crop rotation), and the judicious use of pesticides, forms the basis of a comprehensive IPM program. researcher.life This multi-faceted approach aims to minimize reliance on broad-spectrum insecticides, thereby reducing the risk of insecticide resistance and negative impacts on non-target organisms.
Advanced Analytical Techniques for the Characterization of E 11 Tetradecen 1 Ol
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification, Quantification, and Purity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like (E)-11-Tetradecen-1-ol. In this method, the compound is vaporized and separated from other components in a mixture as it passes through a capillary column. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its definitive identification.
The identity of this compound can be confirmed by comparing its mass spectrum with reference spectra stored in databases such as the National Institute of Standards and Technology (NIST) library. nist.govnih.govnih.govjbsd.in The fragmentation pattern, particularly the mass-to-charge ratio (m/z) of the most abundant ions, is characteristic of the compound's structure.
GC-MS is also a powerful tool for quantifying this compound and assessing its purity. By creating a calibration curve with standards of known concentration, the amount of the compound in a sample can be accurately determined. The presence of impurities, including isomers like (Z)-11-Tetradecen-1-ol, can be detected as separate peaks in the gas chromatogram, and their relative abundance can be calculated from the peak areas.
Table 1: Key GC-MS Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₄H₂₈O | nist.gov |
| Molecular Weight | 212.37 g/mol | nih.gov |
| Kovats Retention Index | 1661.7 (Standard non-polar) | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the complete structural and stereochemical elucidation of organic molecules, including this compound. It provides detailed information about the carbon-hydrogen framework of the molecule. Both ¹H NMR and ¹³C NMR are crucial for confirming the structure.
For this compound, ¹H NMR spectroscopy can confirm the presence of the terminal methyl group, the long chain of methylene (CH₂) groups, the protons on the double bond (vinylic protons), and the protons on the carbon bearing the hydroxyl group. The coupling constants between the vinylic protons are particularly important for determining the stereochemistry of the double bond. A larger coupling constant is characteristic of the trans or (E) configuration.
¹³C NMR spectroscopy provides information on each unique carbon atom in the molecule. In a study involving the synthesis of a Z/E mixture of 11-tetradecen-1-ol, specific chemical shifts were identified. researchgate.net The signal for the carbon in the CH₂OH group appeared at approximately 62.98 ppm, while the two carbons of the C=C double bond were observed at 129.35 ppm and 131.54 ppm. researchgate.net These shifts, along with those of the other carbon atoms in the alkyl chain, allow for unambiguous confirmation of the molecule's connectivity and isomeric purity.
Table 2: Representative ¹³C NMR Chemical Shifts for 11-Tetradecen-1-ol
| Carbon Atom | Approximate Chemical Shift (δ, ppm) |
|---|---|
| CH₂OH | 62.98 |
| CH=CH | 129.35 and 131.54 |
Source: Data derived from a study on a Z/E mixture of the compound. researchgate.net
High-Performance Liquid Chromatography (HPLC) for Separation and Analysis (General)
High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of compounds. For a molecule like this compound, which has limited volatility, HPLC can be an effective analytical method.
A reverse-phase (RP) HPLC method has been described for the analysis of this compound. sielc.com This method utilizes a stationary phase that is nonpolar (e.g., C18) and a mobile phase that is polar. The separation is based on the differential partitioning of the analyte between the two phases.
Table 3: Example HPLC Method for this compound Analysis
| Parameter | Details |
|---|---|
| Column | Newcrom R1 (Reverse-Phase) |
| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |
| Note | For Mass Spectrometry (MS) compatible applications, formic acid can be used in place of phosphoric acid. |
Source: SIELC Technologies sielc.com
This liquid chromatography method is scalable and can be employed for preparative separation to isolate impurities, demonstrating its utility beyond simple analysis. sielc.com
Spectroscopic Methods (e.g., IR) for Functional Group Analysis (General)
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. youtube.com When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. The absorption of this radiation at characteristic wavenumbers allows for the identification of specific functional groups.
For this compound, IR spectroscopy can confirm the presence of its two key functional groups: the hydroxyl (-OH) group and the carbon-carbon double bond (C=C).
O-H Stretch: The alcohol functional group exhibits a characteristic broad absorption band in the region of 3200-3600 cm⁻¹. libretexts.org This is due to the stretching vibration of the O-H bond.
C-H Stretch: The C-H bonds of the alkane chain and the alkene group will show strong absorptions in the 2850-3100 cm⁻¹ region. libretexts.orgpressbooks.pub
C=C Stretch: The carbon-carbon double bond of the alkene will typically show an absorption in the 1640-1680 cm⁻¹ range. libretexts.orgpressbooks.pub
C-O Stretch: The stretching vibration of the C-O single bond in the alcohol is expected to appear in the 1050-1260 cm⁻¹ region.
The presence of these characteristic absorption bands in the IR spectrum of a sample provides strong evidence for the structure of this compound. A study on the synthesis of the Z/E mixture of this compound confirmed that its Fourier-transform infrared (FTIR) spectrum was consistent with the expected structure reported in the literature. researchgate.net
Table 4: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |
|---|---|---|
| Alcohol | O-H stretch | 3200-3600 (broad) |
| Alkane/Alkene | C-H stretch | 2850-3100 |
| Alkene | C=C stretch | 1640-1680 |
Environmental Fate and Ecotoxicological Considerations in Research Applications
Pathways of Environmental Degradation (e.g., photolysis, biodegradation)
Once released into the environment for research purposes, (E)-11-Tetradecen-1-ol is subject to various degradation processes that limit its persistence. While specific quantitative data on the photolysis and biodegradation of this compound are not extensively detailed in publicly available literature, the general principles for long-chain fatty alcohols and other SCLPs apply. These compounds are known to be chemically stable under normal conditions but are susceptible to environmental degradation. purdue.edulgcstandards.com
Semiochemicals like this compound are expected to dissipate rapidly in the environment. oecd.org The degradation pathways are crucial for preventing significant accumulation in soil or water systems. The product is not expected to reach groundwater or sewage systems in significant amounts, though care is advised to prevent discharge into waterways. lgcstandards.comepa.gov The primary pathways for environmental breakdown include:
Biodegradation: As an organic, long-chain fatty alcohol, this compound is expected to be readily biodegradable by soil and water microorganisms. These microbes can utilize the carbon chain as an energy source, breaking it down into simpler, non-toxic components.
Photolysis: Exposure to sunlight can contribute to the degradation of the molecule. The energy from ultraviolet (UV) radiation can break chemical bonds, leading to the transformation of the compound into other substances.
Oxidation: The molecule can react with atmospheric oxidants, such as hydroxyl radicals, which would further contribute to its breakdown in the environment.
Given their natural origin and structure, SCLPs are generally not considered persistent pollutants.
Research on Impact on Non-Target Organisms within Ecological Systems
A key consideration in the research application of pheromones is their specificity and potential impact on organisms other than the intended target species. Research and regulatory assessments have consistently found that SCLPs, including this compound, pose a low risk to non-target organisms. epa.gov
This high degree of specificity is a major advantage over conventional broad-spectrum pesticides. oecd.org Adverse effects on non-target organisms are not expected because these pheromones are released in very small quantities and are designed to act on a select group of insects. epa.gov Agricultural pheromones are generally considered safe for the environment because they are species-specific, leaving non-target organisms like pollinators and other beneficial insects unharmed. exponent.com
While comprehensive ecotoxicological studies specifically for this compound are limited, the data for the broader category of SCLPs indicate a favorable profile. Regulatory agencies often waive extensive toxicology and ecological effects data requirements for these compounds based on their known low toxicity and the minimal exposure levels in field applications. epa.gov However, some formulations containing related pheromone compounds have been noted as being very toxic to aquatic life with long-lasting effects, highlighting the importance of preventing contamination of water bodies. lgcstandards.com
Regulatory Frameworks and Safety Assessments for Pheromone Use in Environmental Research
The use of this compound and other semiochemicals in environmental research is governed by specific regulatory frameworks that aim to ensure safety while facilitating the development of innovative pest management strategies. oecd.org These frameworks recognize the inherent differences between semiochemicals and conventional pesticides. oecd.org
In the United States, the Environmental Protection Agency (EPA) regulates pheromones under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA). The EPA acknowledges that certain pheromone products present a lower risk than conventional pesticides. epa.gov To promote their use, the agency has established a "regulatory relief program" which includes exemptions from the requirement of a tolerance for residues in food crops when used in certain dispensers and has raised the acreage limits for experimental use permits (EUPs). epa.gov For many SCLPs, toxicology and environmental data requirements are greatly reduced. epa.gov
In the European Union, pheromones are also subject to a rigorous approval process, similar to conventional pesticides, under Regulation (EC) No 1107/2009. battelle.org However, due to their favorable environmental profile, they may require significantly fewer studies, particularly in toxicology and environmental fate. battelle.org Many SCLPs are classified as low-risk active substances, which can expedite their review and extend their approval periods. battelle.org
Similarly, Canada's Pest Management Regulatory Agency (PMRA) has specific guidelines for research involving pheromones, which may qualify for a research authorization or an exemption depending on the scale and nature of the study. canada.ca The OECD also works to harmonize registration requirements to encourage the development and use of pheromones for pest control. oecd.org
The following table summarizes key aspects of regulatory approaches in different jurisdictions.
| Jurisdiction | Regulatory Body | Key Regulatory Considerations for Pheromones |
| United States | Environmental Protection Agency (EPA) | Governed by FIFRA; "Pheromone Regulatory Relief" program; Reduced data requirements for SCLPs; Exemption from tolerance requirements for certain uses. epa.govepa.gov |
| European Union | European Commission / EFSA | Regulated under (EC) No 1107/2009; Often classified as "low-risk substances"; May require significantly fewer studies than conventional pesticides. battelle.org |
| Canada | Pest Management Regulatory Agency (PMRA) | Guidelines for research authorizations or exemptions; Specific criteria for land area and application rates for research. canada.ca |
| International | Organisation for Economic Co-operation and Development (OECD) | Develops guidance and rationale for registration requirements to harmonize international standards and facilitate use. oecd.org |
Future Research Directions and Translational Opportunities
Elucidation of Novel Olfactory Receptor Interactions and Signal Transduction Pathways
The perception of pheromone components like (E)-11-Tetradecen-1-ol is mediated by specific olfactory receptors (ORs) located in the antennae of male moths. While the complete receptor profile for this specific alcohol is still under investigation, research on the closely related Ostrinia species and their pheromone components provides a strong framework for future studies.
In Ostrinia nubilalis, distinct ORs have been identified that respond with high specificity to the primary pheromone components, (Z)-11-tetradecenyl acetate (B1210297) and (E)-11-tetradecenyl acetate. nih.gov For instance, the receptor OnOr6 is highly tuned to Z11–14:OAc. nih.gov However, other receptors respond more broadly to several related compounds, suggesting a combinatorial coding mechanism for the full pheromone blend. nih.gov Future research should focus on deorphanizing the specific receptors that bind to this compound. This involves expressing candidate ORs in heterologous systems (like Xenopus oocytes or human cell lines) and testing their response to the compound.
Understanding the signal transduction cascade following receptor binding is another critical area. Upon binding of a pheromone molecule, the OR activates a G-protein, which in turn initiates a cascade, often involving the production of second messengers like cyclic AMP (cAMP), leading to the opening of ion channels and depolarization of the olfactory receptor neuron. nih.gov Elucidating the precise downstream signaling components associated with the this compound receptor will provide a more complete picture of how the chemical signal is converted into a neural impulse. Advanced techniques like cryo-electron microscopy could eventually be used to determine the three-dimensional structure of the pheromone-receptor complex, offering unprecedented insight into the molecular basis of olfaction.
| Research Objective | Key Methodologies | Potential Outcomes |
| Identify specific ORs for this compound | Heterologous expression systems, electrophysiology (Single Sensillum Recording) | Deorphanization of receptors, understanding ligand specificity. |
| Characterize signal transduction pathways | Patch-clamp recordings, fluorescence imaging of second messengers | Identification of G-proteins and downstream signaling molecules. |
| Determine receptor-ligand binding structure | Cryo-electron microscopy, computational molecular modeling | Insight into the structural basis of pheromone perception. |
Development of Advanced Stereoselective Synthesis Methods for High-Purity Isomers
The biological activity of pheromones is highly dependent on their stereochemistry. The correct ratio of geometric isomers (E vs. Z) is critical for eliciting the appropriate behavioral response in the target insect. Therefore, the development of synthetic methods that produce high-purity this compound is paramount for both research and commercial applications.
A common and effective method for synthesizing alkenes like 11-tetradecen-1-ol is the Wittig reaction. researchgate.netwikipedia.org This reaction involves an aldehyde or ketone reacting with a phosphonium (B103445) ylide. The stereochemical outcome of the Wittig reaction can be controlled by the nature of the ylide and the reaction conditions. Stabilized ylides generally favor the formation of the (E)-alkene, whereas non-stabilized ylides typically yield the (Z)-alkene. organic-chemistry.orgchemtube3d.com Fine-tuning these conditions, for example by using specific solvents or additives like lithium salts, can further influence the E/Z ratio, pushing the reaction towards the desired (E)-isomer. wikipedia.org
Beyond synthesis, advanced purification techniques are necessary to achieve the high isomeric purity required for effective pheromone lures. One innovative approach involves the use of ion exchange chromatography. A method has been developed for separating E and Z isomers of alkene alcohols by contacting a mixture with an ion exchange medium, such as a resin, that has been treated with silver or copper ions. google.com The different interactions of the E and Z double bonds with the metal ions allow for their effective separation, yielding products with high isomeric purity. google.com
| Synthesis/Purification Method | Principle | Advantage |
| Wittig Reaction | Reaction of an aldehyde with a phosphonium ylide to form an alkene. wikipedia.org | Versatile C=C bond formation with tunable stereoselectivity. organic-chemistry.org |
| - Stabilized Ylides | Ylide is stabilized by an electron-withdrawing group. | Favors formation of the (E)-isomer. organic-chemistry.orgchemtube3d.com |
| - Non-Stabilized Ylides | Ylide is not stabilized (e.g., alkyl substituents). | Favors formation of the (Z)-isomer. organic-chemistry.org |
| Metal Ion Exchange Chromatography | Differential interaction of E/Z isomers with silver or copper ions on a resin. google.com | High-purity separation of isomers post-synthesis. google.com |
Innovations in Pheromone Delivery Systems for Enhanced Research and Field Efficacy
The successful use of this compound in pest management relies on effective delivery systems that ensure a consistent release rate over an extended period. Pheromones are volatile and susceptible to environmental degradation, making controlled-release technology essential. ciac.jl.cn
Traditional dispensers include rubber septa and polyethylene (B3416737) tubes. researchgate.net While widely used, these systems can have release rates that vary with environmental conditions like temperature and wind. researchgate.net More advanced systems have been developed to overcome these limitations. Sachet-based dispensers, for example, can be engineered with specific materials to provide a more constant, zero-order release kinetic, which is independent of the amount of pheromone remaining in the device. bioone.org
Recent innovations have focused on microencapsulation and nanotechnology. Microencapsulation involves enclosing the pheromone in microscopic polymer capsules. This protects the pheromone from degradation and allows for a sustained release as the active ingredient diffuses through the capsule wall. ciac.jl.cn Nanotechnology offers even more advanced solutions, such as using nanomaterials to create nano-formulations of pheromones. nih.gov These nano-delivery systems can improve the stability and persistence of the pheromone, ensuring a longer field life and potentially reducing the amount of active ingredient needed. iipseries.orgmdpi.com
| Delivery System | Description | Key Advantages |
| Rubber Septa | A porous rubber stopper impregnated with the pheromone. researchgate.net | Low cost, easy to use. |
| Sachet Dispensers | Pheromone contained within a small bag made of permeable materials. bioone.org | Customizable and more constant release rates. bioone.org |
| Microencapsulation | Pheromone enclosed in microscopic polymer capsules. ciac.jl.cn | Protects pheromone from degradation, sustained release. ciac.jl.cn |
| Nanomaterials | Pheromone formulated with nanoparticles or encapsulated in nanofibers. nih.gov | Enhanced stability, prolonged efficacy, potential for targeted delivery. iipseries.orgmdpi.com |
Integration of Genetic and Genomic Approaches for Understanding Pheromone Biosynthesis and Perception
The biosynthesis of C14 alcohols and acetates like this compound in moths begins with common fatty acid metabolism. A series of specialized enzymes then modify a fatty acid precursor, typically palmitic acid, through chain-shortening, desaturation, and reduction steps. nih.gov The integration of genetic and genomic tools has revolutionized the study of these pathways.
Transcriptome analysis of female pheromone glands is a powerful technique for identifying the genes that encode these biosynthetic enzymes. nih.govfrontiersin.orgnih.govbohrium.com By sequencing all the messenger RNA (mRNA) in the gland, researchers can identify genes that are highly expressed and are therefore likely to be involved in producing the large quantities of pheromones needed for signaling. lu.se This approach has successfully identified candidate genes for key enzyme families, including:
Desaturases: These enzymes introduce double bonds at specific positions in the fatty acid chain, which is a critical step in determining the identity of the final pheromone component. lu.seplos.org
Fatty Acyl-CoA Reductases (FARs): This class of enzymes reduces the fatty acyl precursor to the corresponding alcohol, a terminal step in the biosynthesis of alcohol pheromones. plos.orgscispace.com
By comparing the transcriptomes of different species, such as Ostrinia nubilalis and the Asian corn borer Ostrinia furnacalis, which use different pheromone blends, scientists can pinpoint the genetic changes that led to the evolution of these distinct communication systems. researchgate.net For example, the shift from a Δ11-desaturase to a Δ12-desaturase is a key evolutionary step that differentiates the pheromone blend of O. furnacalis from most other Ostrinia species. researchgate.net
| Genetic/Genomic Approach | Application in Pheromone Research | Key Genes/Enzymes Identified |
| Pheromone Gland Transcriptomics | Identifies all genes expressed in the pheromone-producing tissue. nih.govfrontiersin.org | Desaturases, Fatty Acyl-CoA Reductases (FARs), Acetyltransferases. plos.orgscispace.com |
| Comparative Genomics | Compares gene sequences and expression between related species with different pheromones. researchgate.net | Identifies key genetic changes responsible for pheromone evolution. |
| Functional Characterization | Uses techniques like RNA interference (RNAi) or CRISPR to confirm gene function. lu.se | Validates the specific role of candidate genes in the biosynthetic pathway. |
Ecological Modeling and Population Dynamics Studies Mediated by Semiochemicals
The use of semiochemicals like this compound for pest management, particularly in strategies like mass trapping and mating disruption, can be optimized through the use of ecological and population dynamics models. plantprotection.pl These models are computational tools that simulate the behavior of insect populations and their interaction with pheromone sources in the environment. researchgate.netnih.gov
Simulation models can incorporate a variety of parameters to predict the efficacy of a particular control strategy. nih.govchemical-ecology.net By varying these inputs, researchers can explore different scenarios and identify the most effective deployment strategies before conducting costly and time-consuming field trials. These models help answer critical questions such as the optimal density of traps needed to suppress a population or the ideal pheromone release rate to effectively disrupt mating. researchgate.net
Key parameters often included in these models are:
Insect Behavior: Flight speed, turning angles, and response thresholds to the pheromone plume. researchgate.netnih.gov
Trap Characteristics: The number of traps, their spatial arrangement (e.g., grid vs. border), and their effective attraction radius. chemical-ecology.netusda.gov
Environmental Factors: Wind speed and direction, which significantly affect the shape and reach of the pheromone plume. nih.gov
Population Density: The initial number of insects in the target area. plantprotection.pl
These modeling efforts are crucial for moving from simply using pheromones to implementing them as part of a precise, data-driven integrated pest management (IPM) program. researchgate.netnih.gov
| Model Parameter | Description | Importance for Pest Management |
| Trap Density & Placement | Number of traps per unit area and their spatial layout. chemical-ecology.net | Determines the probability of an insect encountering a trap; optimizes cost-effectiveness. usda.gov |
| Pheromone Release Rate | The amount of pheromone emitted from the dispenser over time. | Influences the size and concentration of the attractive plume (effective radius). researchgate.net |
| Insect Flight Behavior | The movement patterns of the target insect in response to stimuli. nih.gov | Predicts how effectively insects will locate traps or be confused by disruptants. |
| Population Level | The density of the pest population in the field. nih.gov | Mating disruption is often more effective at lower population densities. justagriculture.in |
Q & A
Q. What are the standard synthetic methodologies for (E)-11-Tetradecen-1-ol in laboratory settings?
The synthesis of this compound typically involves metal-catalyzed reactions, such as palladium- or rhodium-mediated processes. For example, silver-catalyzed silylene transfer reactions (used in silacycle synthesis) can be adapted for constructing unsaturated alcohol frameworks . Stereoselective olefination techniques, including Wittig or Horner-Wadsworth-Emmons reactions, are critical for achieving the (E)-configuration. Reaction optimization should prioritize temperature control and solvent polarity to minimize isomerization .
Q. Which analytical techniques are recommended for characterizing this compound and verifying its stereochemical purity?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, particularly for distinguishing (E)- and (Z)-isomers via coupling constants in olefinic protons. Gas Chromatography-Mass Spectrometry (GC-MS) provides molecular weight and purity data, while Infrared (IR) spectroscopy identifies hydroxyl and alkene functional groups. Chiral chromatography or derivatization with chiral auxiliaries (e.g., Mosher’s ester) may resolve enantiomeric impurities .
Q. What safety protocols are critical when handling this compound in laboratory environments?
Researchers must wear protective gloves, goggles, and lab coats to avoid dermal contact. Experiments involving volatile intermediates should be conducted in fume hoods. Waste containing this compound must be segregated and disposed via certified biohazard waste services to prevent environmental contamination. Toxicity data should be cross-referenced with Safety Data Sheets (SDS) for analogous unsaturated alcohols .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data between this compound and its stereoisomers?
Discrepancies often arise from differences in isomer purity or assay conditions. A systematic approach includes:
- Validating stereochemical purity using chiral HPLC or circular dichroism.
- Replicating bioassays under standardized conditions (e.g., pheromone response studies in controlled insect populations).
- Performing meta-analyses of published data to identify confounding variables, such as solvent effects or species-specific receptor interactions .
Q. What strategies improve stereoselectivity in the synthesis of this compound under catalytic conditions?
Catalyst selection is pivotal. For example, palladium complexes with bulky phosphine ligands (e.g., P(t-Bu)₃) favor (E)-selectivity by reducing steric hindrance during β-hydride elimination. Solvent effects (e.g., toluene vs. THF) and additives like silver salts can stabilize transition states. Computational modeling (DFT) aids in predicting regioselectivity and optimizing reaction pathways .
Q. How should researchers design experiments to investigate the ecological role of this compound as a semiochemical?
Field studies should employ gas chromatography-electroantennography (GC-EAD) to confirm insect receptor activation. Laboratory bioassays must control for environmental variables (e.g., humidity, light cycles). Dose-response curves and binary choice tests quantify behavioral thresholds. Comparative studies with synthetic analogs (e.g., fluorinated derivatives) elucidate structure-activity relationships .
Q. What methodologies ensure reproducibility in kinetic studies of this compound degradation under environmental conditions?
Use standardized OECD guidelines for hydrolysis/photolysis studies. Monitor degradation products via LC-MS/MS and employ isotopically labeled (e.g., ¹³C) this compound as an internal standard. Statistical tools like ANOVA identify batch-to-batch variability, while open-access data repositories enhance transparency .
Data Management & Reporting
Q. How should raw data from this compound experiments be archived to meet journal requirements?
Raw NMR spectra, chromatograms, and crystallographic data (if applicable) must be uploaded to supplementary materials. Large datasets (e.g., GC-MS time-series) should be deposited in repositories like Zenodo or Figshare. Appendices must include detailed synthetic procedures, including catalyst batch numbers and solvent purification methods .
Q. What statistical approaches are suitable for analyzing contradictory results in structure-activity relationship (SAR) studies?
Multivariate analysis (e.g., PCA or PLS regression) identifies key variables (e.g., logP, steric parameters) influencing bioactivity. Bayesian meta-analysis quantifies uncertainty across studies. Sensitivity analyses exclude outliers caused by methodological artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
